molecular formula C18H19N3O4S B2707390 N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105206-23-2

N1-benzyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2707390
CAS No.: 1105206-23-2
M. Wt: 373.43
InChI Key: SOGAWSWBXNEHQI-UHFFFAOYSA-N
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Description

N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide is a complex organic compound with the molecular formula C18H19N3O4S This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide typically involves multiple steps. One common method involves the reaction of benzylamine with 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The oxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiourea
  • Thiazolidine derivatives

Uniqueness

The presence of both the thiazolidine ring and the oxamide group makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-17(19-13-14-6-2-1-3-7-14)18(23)20-15-8-4-9-16(12-15)21-10-5-11-26(21,24)25/h1-4,6-9,12H,5,10-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGAWSWBXNEHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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